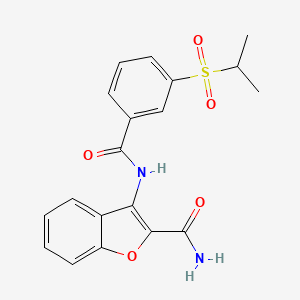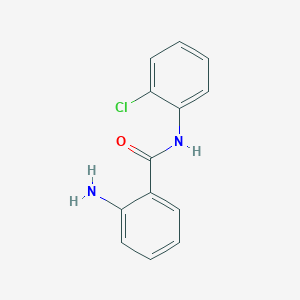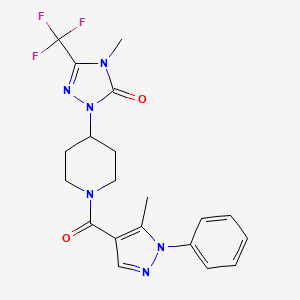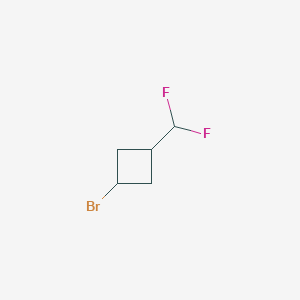![molecular formula C12H15ClN2O3 B2923070 [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 626219-84-9](/img/structure/B2923070.png)
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Übersicht
Beschreibung
[2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain.
Wirkmechanismus
TBOA acts as a competitive inhibitor of glutamate transporters, which are essential for regulating the levels of glutamate in the brain. By inhibiting these transporters, TBOA can increase the levels of glutamate in the synapse, leading to increased excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
TBOA has been shown to have a range of biochemical and physiological effects, including the inhibition of glutamate transporters, increased levels of glutamate in the synapse, increased excitotoxicity, and neuronal damage. It has also been shown to have potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TBOA in lab experiments include its potent inhibitory effects on glutamate transporters, its ability to increase the levels of glutamate in the synapse, and its potential applications in the treatment of various neurological disorders. However, the limitations of using TBOA in lab experiments include its potential toxicity, its potential to cause neuronal damage, and its limited solubility in aqueous solutions.
List of
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of TBOA in the treatment of various neurological disorders.
2. Developing new and more efficient synthesis methods for TBOA.
3. Studying the effects of TBOA on various neuronal cell types and brain regions.
4. Investigating the potential toxicity of TBOA and developing strategies to mitigate its toxic effects.
5. Developing new and more potent inhibitors of glutamate transporters based on the structure of TBOA.
6. Studying the effects of TBOA on synaptic plasticity and learning and memory.
7. Investigating the potential applications of TBOA in the field of material science.
Conclusion:
In conclusion, [2-(Tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. It has been extensively studied for its potential applications in the treatment of various neurological disorders, and it has been shown to be a potent inhibitor of glutamate transporters. However, further research is needed to fully understand the biochemical and physiological effects of TBOA and its potential applications in various fields.
Synthesemethoden
The synthesis of TBOA involves several steps, including the reaction of 6-chloropyridine-3-carboxylic acid with tert-butylamine to form the corresponding amide. This amide is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with tert-butylamine to form TBOA.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of glutamate transporters, which are responsible for regulating the levels of glutamate in the brain.
Eigenschaften
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)15-10(16)7-18-11(17)8-4-5-9(13)14-6-8/h4-6H,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBXDBFGQHLZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324252 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
626219-84-9 | |
| Record name | [2-(tert-butylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301324252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Hydroxy-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2922989.png)
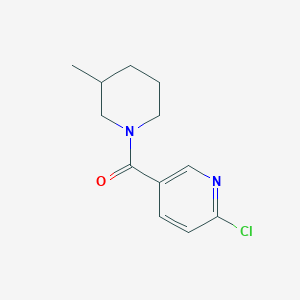
![6-Tert-butyl-2-[1-(2-cyclopentylsulfanylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2922991.png)
![3-[(Piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B2922992.png)
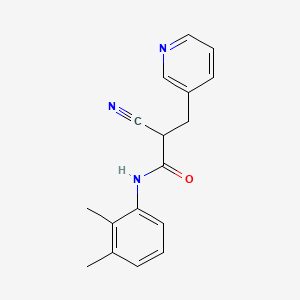
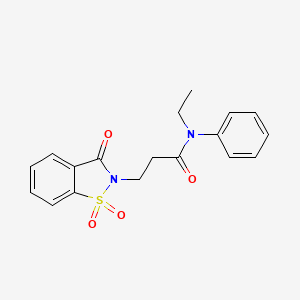

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2922998.png)
